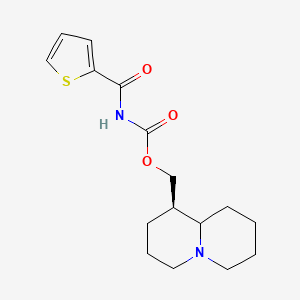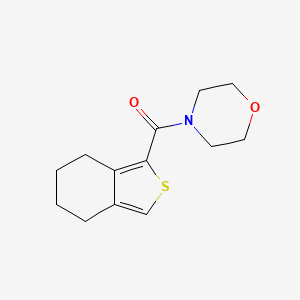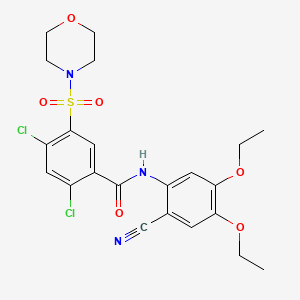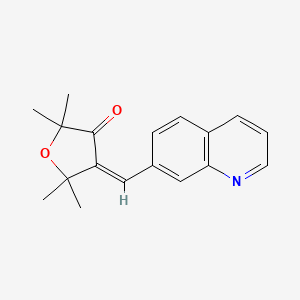![molecular formula C15H18FNOS B11502750 4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B11502750.png)
4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. The presence of a fluorophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with 4-methylcyclohexanone in the presence of mercaptoacetic acid. This reaction is usually carried out in a dry benzene solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as mesoporous MCM-41-supported Schiff base and copper sulfate pentahydrate have been used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-thia-4-azaspiro[4.5]decane derivatives: These compounds share a similar spiro structure and have been studied for their anticancer activities.
Thiazolopyrimidine derivatives: Known for their biological activities and structural similarities.
Thioglycosides: These compounds also contain sulfur and nitrogen atoms and have been explored for their medicinal properties.
Uniqueness
4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The unique spiro structure also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C15H18FNOS |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H18FNOS/c1-11-14(18)17(13-7-5-12(16)6-8-13)15(19-11)9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
BTMNNQZVTZOLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11502677.png)
![2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11502685.png)
![Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-](/img/structure/B11502690.png)

![6-Methoxy-3-nitrodibenzo[b,f]oxepine](/img/structure/B11502704.png)

![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502717.png)
![7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11502726.png)
![7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11502735.png)
![4-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11502740.png)

![7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502754.png)
![N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11502756.png)
